

Safety data sheet (SDS) for Boc-L-valinal aldehyde

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Compound of Interest

Compound Name: *Tert-butyl 3-methyl-1-oxobutan-2-ylcarbamate*

Cat. No.: *B7903981*

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Physicochemical Profiling & Structural Integrity

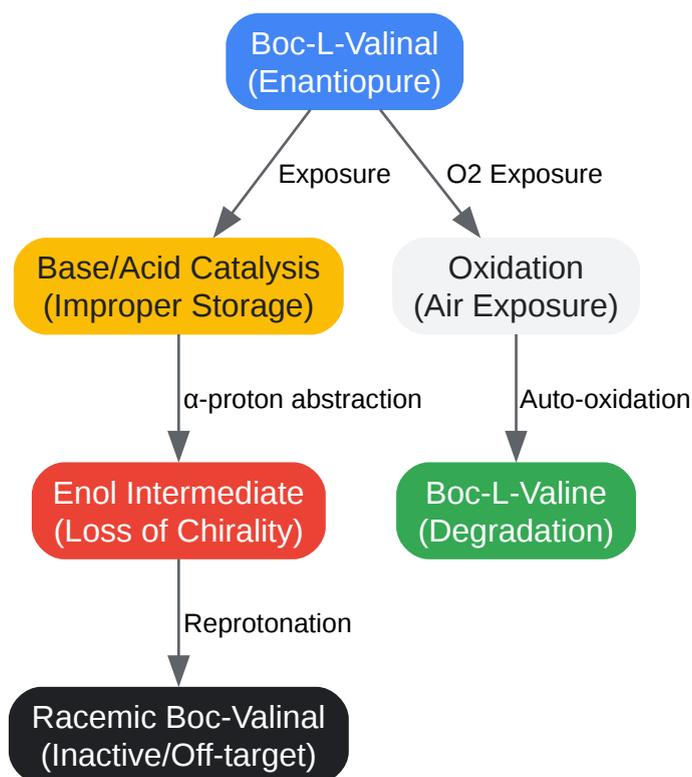
Understanding the physical properties of Boc-L-valinal is the first step in mitigating both chemical hazards and synthetic failures.

Table 1: Physicochemical Properties of Boc-L-Valinal

Property	Value
Chemical Name	(S)-tert-Butyl (1-formyl-2-methylpropyl)carbamate
CAS Number	79069-51-5[1]
Molecular Formula	C ₁₀ H ₁₉ NO ₃ [1]
Molecular Weight	201.26 g/mol [1]
Appearance	Colorless to pale yellow oil/low-melting solid
pKa (Predicted)	11.34 ± 0.46[1]

Causality of Instability: The α -chiral center of Boc-L-valinal is highly labile. The electron-withdrawing nature of the aldehyde group, combined with the urethane (Boc) protected amine, renders the α -proton relatively acidic[4]. Exposure to trace bases, acids, or even prolonged

ambient temperatures kinetically favors enolization, leading to rapid racemization[4]. Furthermore, unhindered aldehydes are susceptible to auto-oxidation upon atmospheric exposure, converting to the corresponding Boc-L-valine carboxylic acid[5].



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Caption: Logical mapping of Boc-L-valinal degradation pathways.

Hazard Identification & Toxicological Assessment

Standard handling requires strict adherence to Globally Harmonized System (GHS) protocols to prevent acute exposure[6].

Table 2: GHS Hazard Classification & Precautionary Statements

Hazard Class	GHS Code	Description
Acute Toxicity (Oral)	H302	Harmful if swallowed[7]
Skin Corrosion/Irritation	H315	Causes skin irritation[7]
Serious Eye Damage	H319	Causes serious eye irritation[7]
STOT (Single Exposure)	H335	May cause respiratory irritation[7]

Mechanistic Toxicology: Aldehydes are inherently electrophilic. Upon contact with biological tissues, Boc-L-valinal can undergo Schiff base formation with the primary amines of lysine residues on epidermal and mucosal proteins[8]. This covalent modification disrupts protein function and triggers localized inflammatory cascades, manifesting as the irritation described in H315 and H319[7].

Self-Validating Experimental Protocols: Reductive Amination

To demonstrate the intersection of safety and synthetic utility, the following protocol outlines the reductive amination of Boc-L-valinal with a primary amine. This workflow is designed as a self-validating system: the final analytical step mathematically proves that the upstream handling parameters successfully prevented epimerization[2].

Step 1: Cryogenic Retrieval and Equilibration

- Action: Remove the sealed flask of Boc-L-valinal from -20°C storage and place it in a vacuum desiccator to warm to room temperature (20°C) before opening.
- Causality: Opening a cold flask introduces atmospheric moisture, which condenses on the reagent. Water not only hydrates the aldehyde (complicating stoichiometry) but also facilitates trace-acid-catalyzed enolization[4].

Step 2: Anhydrous Imine Formation

- Action: In a flame-dried Schlenk flask under argon, dissolve Boc-L-valinal (1.0 eq) and the target amine (1.1 eq) in anhydrous trifluoroethanol or dichloromethane. Add a mild Lewis

acid such as Titanium(IV) isopropoxide ($\text{Ti}(\text{OiPr})_4$) (1.2 eq)[2].

- Causality: $\text{Ti}(\text{OiPr})_4$ acts as a water scavenger and activates the aldehyde for nucleophilic attack without providing the Brønsted basicity required to abstract the α -proton, thereby preserving the chiral center[3].

Step 3: Chemoselective Reduction

- Action: Cool the reaction to 0°C . Add Sodium cyanoborohydride (NaCNBH_3) (1.5 eq) portion-wise[2]. Stir for 12 hours while allowing the mixture to slowly warm to room temperature[3].
- Causality: NaCNBH_3 is chosen over NaBH_4 because the electron-withdrawing cyano group reduces the hydridic character of the boron-hydrogen bonds. At mildly acidic to neutral pH, NaCNBH_3 selectively reduces the protonated imine (or iminium ion) much faster than the unreacted aldehyde, preventing the formation of Boc-L-valinol as a byproduct[2].

Step 4: Quality Control & Validation

- Action: Following an aqueous workup (partitioned between 2 M NH_4OH and EtOAc)[3], analyze the purified product via Chiral High-Performance Liquid Chromatography (HPLC).
- Causality: The measurement of enantiomeric excess (ee%) acts as the system's internal validation. An ee% >98% confirms that the cryogenic storage, anhydrous handling, and reagent selection successfully mitigated the thermodynamic drive toward racemization.



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Caption: Self-validating workflow for reductive amination.

Emergency Response & Spill Mitigation

In the event of a spill outside the fume hood:

- Evacuation & PPE: Evacuate personnel and don a half-mask respirator with organic vapor cartridges (due to H335 respiratory irritation)[7].
- Containment: Do NOT use basic neutralizers (e.g., sodium carbonate), as strong bases will generate volatile enolates and accelerate degradation into uncharacterized byproducts.
- Absorption: Cover the spill with an inert, dry absorbent (e.g., diatomaceous earth or sand). Sweep into a sealed, properly labeled hazardous waste container for incineration[6].

References

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Sources

1. Page loading... [wap.guidechem.com]
 2. Design, synthesis, and pharmacological evaluation of JD_{Tic} analogs to examine the significance of the 3- and 4-methyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
 3. 79069-51-5 | (S)-tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate | Chiral Building Blocks | Ambeed.com [ambeed.com]
 4. (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde | 22323-80-4 | Benchchem [benchchem.com]
 5. researchgate.net [researchgate.net]
 6. combi-blocks.com [combi-blocks.com]
 7. 79069-51-5 | (S)-tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate | Chiral Building Blocks | Ambeed.com [ambeed.com]
 8. (3S)-3-amino-2,4-dimethylpentan-2-ol | 163453-95-0 | Benchchem [benchchem.com]
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